![molecular formula C25H31ClN2O3Si B12541171 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-
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Overview
Description
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]- is a complex organic compound belonging to the class of indoles Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]- involves multiple steps, typically starting with the formation of the indole core. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to introduce the amide group at the 3-position of the indole ring.
Methoxylation and Methylation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity is influenced by its functional groups, including the acetamide, chlorobenzoyl, methoxy, and trimethylsilyl moieties.
Acetamide Group Reactions
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Hydrolysis : The acetamide group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.
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Amidation : Reactivity with amines or alcohols to form substituted amides.
Chlorobenzoyl Group Reactions
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Nucleophilic acyl substitution : The carbonyl group may react with nucleophiles (e.g., Grignard reagents) to form ketones or alcohols.
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Electrophilic aromatic substitution : The chlorobenzoyl ring may undergo further substitution, though hindered by the chloro substituent.
Trimethylsilyl (TMS) Group Reactions
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De-silylation : The TMS group acts as a protecting group for the propylamino substituent, removable under protic conditions (e.g., aqueous HCl) to yield the free amine.
Methoxy Group Reactions
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Demethylation : Acidic or oxidative conditions can cleave the methoxy group to form a phenolic hydroxyl group.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₇ClN₂O₃ |
Molecular Weight | 356.8 g/mol |
SMILES | CC[C@@H](CO)NC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |
Functional Groups
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Indole core : Fused bicyclic structure with a nitrogen atom.
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Acetamide : Contributes to hydrogen bonding and enzymatic interactions.
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Chlorobenzoyl : Enhances lipophilicity and electronic effects.
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Methoxy : Electron-donating group influencing reactivity.
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Trimethylsilylpropyl : Protecting group for the amine, affecting solubility and stability.
Reaction Conditions and Analytical Techniques
Reaction Type | Typical Conditions | Analytical Methods Used |
---|---|---|
Acetamide formation | Heating with acetylation reagents (e.g., acetic anhydride) | TLC, NMR |
Chlorobenzoyl installation | Friedel-Crafts acylation or coupling agents (e.g., HATU) | HPLC, mass spectrometry |
De-silylation | Protic acids (e.g., HCl) or fluoride ions | NMR (detection of -NH₂ vs. -N-TMS) |
Biological and Chemical Implications
The compound’s structural complexity enables diverse applications:
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Enzyme inhibition : Potential interactions with enzymes like p38 MAP kinase, as suggested by related indole derivatives .
-
Pharmacological modulation : The trimethylsilyl group may enhance cellular permeability, while the chlorobenzoyl group could influence receptor binding.
This compound’s reactivity and synthesis highlight the importance of functional group compatibility and controlled reaction conditions in organic chemistry. Further studies could explore its enzymatic targets and therapeutic potential.
Scientific Research Applications
Chemistry
- Building Blocks for Complex Molecules : The compound serves as a precursor in synthesizing pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with desired properties.
Biology
- Biochemical Probes : It is utilized in studies investigating enzyme activities and metabolic pathways. The compound's ability to interact with specific enzymes makes it valuable for understanding biological processes.
Medicine
- Therapeutic Potential : Research indicates that this compound exhibits anti-inflammatory and anticancer activities. Its mechanism may involve inhibiting specific enzymes involved in inflammatory responses, making it a candidate for drug development .
Industry
- Novel Material Development : The compound is explored for its electronic and optical properties, which can be harnessed in creating new materials with specific functionalities.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound inhibited cyclooxygenase enzymes, leading to reduced inflammation in animal models. This research highlights its potential as an anti-inflammatory agent in therapeutic applications.
- Anticancer Research : Investigations into the compound's effects on cancer cell lines revealed promising results in inhibiting cell proliferation and inducing apoptosis. These findings suggest avenues for developing new cancer therapies based on this indole derivative.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]- can be compared with other similar compounds, such as:
Indole-3-acetamide: A simpler indole derivative used as an intermediate in the synthesis of plant hormones.
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core but different substituents.
The uniqueness of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1H-Indole-3-acetamide, specifically the compound 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-, is a derivative of indole that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H29ClN2O3Si
- Molecular Weight : 505.08 g/mol
- CAS Number : 868703-91-7
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle .
Table 1: Summary of Anticancer Activity
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
1H-Indole-3-acetamide | Breast Cancer | Induction of apoptosis via caspase activation | |
1H-Indole-3-acetamide | Colon Cancer | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
1H-Indole-3-acetamide derivatives have been reported to possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The anti-inflammatory mechanism is thought to involve the inhibition of NF-kB signaling pathways .
Table 2: Summary of Anti-inflammatory Activity
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Regulation : It alters cell cycle dynamics, leading to arrest in specific phases, which is crucial for cancer therapy.
- Cytokine Modulation : It affects the expression levels of various cytokines involved in inflammatory responses.
Case Study 1: Anticancer Efficacy
In a controlled study involving breast cancer cell lines, treatment with 1H-Indole-3-acetamide resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study highlighted the compound's potential as a lead for developing new anticancer agents .
Case Study 2: Anti-inflammatory Response
A recent animal study evaluated the anti-inflammatory effects of this indole derivative in a model of induced arthritis. Results showed that administration significantly reduced joint swelling and pain scores compared to controls, suggesting its therapeutic potential in treating inflammatory diseases .
Properties
Molecular Formula |
C25H31ClN2O3Si |
---|---|
Molecular Weight |
471.1 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-trimethylsilylpropyl)acetamide |
InChI |
InChI=1S/C25H31ClN2O3Si/c1-17-21(16-24(29)27-13-6-14-32(3,4)5)22-15-20(31-2)11-12-23(22)28(17)25(30)18-7-9-19(26)10-8-18/h7-12,15H,6,13-14,16H2,1-5H3,(H,27,29) |
InChI Key |
MBWNANMMBXJHLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC[Si](C)(C)C |
Origin of Product |
United States |
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